molecular formula C17H14N2O B5295795 4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

Cat. No.: B5295795
M. Wt: 262.30 g/mol
InChI Key: ZZFFJSDEPZPAGH-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-6,9-diazatricyclo[73002,6]dodeca-1(12),2,4,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-20-15-6-4-13(5-7-15)14-11-17-16-3-2-8-18(16)9-10-19(17)12-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFFJSDEPZPAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CN4C=CC=C4C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a methoxyphenyl-substituted precursor, followed by cyclization using reagents such as phosphorus oxychloride or other cyclizing agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
  • 10,12-Bis(4-methoxyphenyl)-3,4,5,6,8,10-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Uniqueness

4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is unique due to its specific tricyclic structure and the presence of a methoxyphenyl group. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

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